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molecular formula C11H18N2O2 B1398866 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester CAS No. 856256-91-2

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Cat. No. B1398866
M. Wt: 210.27 g/mol
InChI Key: ZDXLJRRATPHRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893098B2

Procedure details

Hydrazine hydrate (1.43 mL, 2.95 mmol) was added to a stirring room temperature solution of 46 (6.3112 g, 2.95 mmol) in EtOH (29.5 mL, 1 M) under N2. The reaction was then stirred at room temperature until judged complete by HPLC (35 min): The reaction was concentrated and purified by silica gel chromatography (Combiflash column, 96:4 Hexanes:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 4.3911 g (70.9%) of 47. 1H (CDCl3, 400 MHz): δ 13.01 (1H, broad s), 6.52 (1H, s), 4.29 (2H, q, J=7.1 Hz), 2.64 (2H, t, J=7.8 Hz), 1.57-1.41 (3H, m), 1.26 (3H, t, J=7.1 Hz), 5.85 (6H, d, J=5.9 Hz) ppm. 13C (CDCl3, 100 MHz): δ 162.37, 146.26, 143.1, 105.73, 60.53, 37.88, 27.35, 23.42, 22.11, 14.06 ppm. HPLC: 10.006 min.
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
46
Quantity
6.3112 g
Type
reactant
Reaction Step One
Name
Quantity
29.5 mL
Type
solvent
Reaction Step One
Name
Yield
70.9%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH2:4]([O:6][C:7](=[O:18])[C:8](=O)[CH2:9][C:10](=O)[CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])[CH3:5]>CCO>[CH2:4]([O:6][C:7]([C:8]1[CH:9]=[C:10]([CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])[NH:3][N:2]=1)=[O:18])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
1.43 mL
Type
reactant
Smiles
O.NN
Name
46
Quantity
6.3112 g
Type
reactant
Smiles
C(C)OC(C(CC(CCC(C)C)=O)=O)=O
Name
Quantity
29.5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until judged complete by HPLC (35 min)
Duration
35 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (Combiflash column, 96:4 Hexanes:2N NH3 in EtOH)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NNC(=C1)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3911 g
YIELD: PERCENTYIELD 70.9%
YIELD: CALCULATEDPERCENTYIELD 707.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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